1,6,7-Trimethylpteridine-2,4-dione
Description
1,6,7-Trimethylpteridine-2,4-dione is a heterocyclic compound featuring a bicyclic pteridine core substituted with three methyl groups at positions 1, 6, and 7, and two ketone (dione) groups at positions 2 and 3. The methyl substituents likely enhance lipophilicity and metabolic stability, while the dione groups contribute to hydrogen bonding and polarity. Such compounds are often explored in medicinal chemistry for their bioactivity, though specific applications of this compound remain to be elucidated.
Properties
IUPAC Name |
1,6,7-trimethylpteridine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-4-5(2)11-7-6(10-4)8(14)12-9(15)13(7)3/h1-3H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOSZAUDQCILGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)NC(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879468 | |
| Record name | 2,4(1H,3H)-Pteridinedione, 1,6,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50256-21-8 | |
| Record name | 2,4(1H,3H)-Pteridinedione, 1,6,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-Trimethylpteridine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable diamine with a diketone in the presence of an acid catalyst. The reaction conditions often include:
- Temperature: 80-120°C
- Solvent: Ethanol or methanol
- Catalyst: Sulfuric acid or hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,6,7-Trimethylpteridine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of dihydropteridines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-quinone, while reduction can produce 1,6,7-trimethyl-2,4-dihydropteridine.
Scientific Research Applications
1,6,7-Trimethylpteridine-2,4-dione has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,6,7-Trimethylpteridine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating signaling molecules. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Dione Derivatives
Benzo[e][1,3]oxazine-2,4-dione Derivatives (NSC777205 and NSC777207)
Structural Features : Unlike the pteridine core, these compounds (e.g., NSC777205 and NSC777207) feature a benzooxazine ring fused with a dione moiety. Substituents include halogenated phenyl groups (e.g., 4-chloro-2-fluorophenyl) and methoxy groups in NSC777206.
Synthesis : Synthesized via condensation of salicylic acid with modified aniline derivatives from gefitinib, followed by cyclization .
Properties :
- Both satisfy Lipinski’s rules for drug-likeness.
- High gastrointestinal absorption and blood-brain barrier (BBB) permeability, with NSC777205 showing 2-fold higher BBB penetration than NSC777207 .
| Property | NSC777205 | NSC777207 | 1,6,7-Trimethylpteridine-2,4-dione (Inferred) |
|---|---|---|---|
| Core Structure | Benzooxazine | Benzooxazine | Pteridine |
| Key Substituents | Cl/F-phenyl | Cl/F-phenyl, OMe | 1,6,7-Trimethyl |
| BBB Permeability | High | Moderate | Likely Moderate (bulky methyl groups may reduce permeability) |
| Drug-Likeness | Yes (Lipinski) | Yes (Lipinski) | Probable (MW <500, moderate logP) |
Thiazolidine-2,4-dione Derivatives (Ferrocene Hybrids)
Structural Features: Thiazolidine-dione derivatives (e.g., compounds 4a–d, 8a–b) incorporate a five-membered thiazolidine ring with a dione group, often conjugated with organometallic ferrocene moieties . Synthesis: Prepared via reactions of chloroacetyl amides with thiazolidine-2,4-dione under basic conditions, yielding intermediates with moderate-to-excellent yields (50–95%) . Properties:
- Methyl or aryl groups influence solubility; bulky groups reduce aqueous solubility but improve membrane permeability.
| Property | Thiazolidine-dione Derivatives | This compound (Inferred) |
|---|---|---|
| Core Structure | Thiazolidine | Pteridine |
| Key Substituents | Ferrocene, aryl/alkyl | 1,6,7-Trimethyl |
| Aqueous Solubility | Low-to-moderate | Likely Low (hydrophobic methyl groups) |
| Bioactivity | Anticancer, antimicrobial | Unknown (potential kinase inhibition?) |
Triazine-2,4-dione Derivatives (Hexazinon)
Structural Features: Hexazinon (3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione) contains a triazine core with dione groups and bulky cyclohexyl/dimethylamino substituents . Toxicity and Regulation: Banned in agriculture due to high environmental persistence and toxicity to non-target organisms, including humans . Key Insight: Bulky substituents (e.g., cyclohexyl) correlate with ecological toxicity, suggesting that substituent choice in dione derivatives critically impacts safety profiles.
| Property | Hexazinon | This compound (Inferred) |
|---|---|---|
| Core Structure | Triazine | Pteridine |
| Key Substituents | Cyclohexyl, dimethylamino | 1,6,7-Trimethyl |
| Toxicity | High (banned) | Likely Lower (no polar toxicophores) |
| Application | Herbicide (historical) | Research compound (potential therapeutic) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
